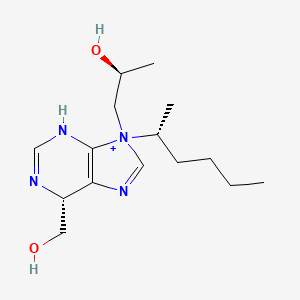
1,6-Dihydro-6-(hydroxymethyl)-9-(2-hydroxy-3-nonyl)purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-Dihydro-6-(hydroxymethyl)-9-(2-hydroxy-3-nonyl)purine is a complex organic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly in the structure of nucleotides, which are the building blocks of DNA and RNA. This specific compound is characterized by its unique structure, which includes hydroxymethyl and hydroxy-nonyl groups attached to the purine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Dihydro-6-(hydroxymethyl)-9-(2-hydroxy-3-nonyl)purine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Purine Ring: The purine ring is synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.
Introduction of Hydroxymethyl Group: The hydroxymethyl group is introduced via a hydroxymethylation reaction, often using formaldehyde as the reagent.
Attachment of Hydroxy-Nonyl Group: The hydroxy-nonyl group is attached through a nucleophilic substitution reaction, where a nonyl halide reacts with the purine derivative in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1,6-Dihydro-6-(hydroxymethyl)-9-(2-hydroxy-3-nonyl)purine undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The hydroxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkoxides and amines are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative, while reduction can produce various alcohols or amines.
Scientific Research Applications
1,6-Dihydro-6-(hydroxymethyl)-9-(2-hydroxy-3-nonyl)purine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex purine derivatives.
Biology: The compound is studied for its potential role in cellular processes and as a model compound for nucleoside analogs.
Medicine: Research is ongoing to explore its potential as an antiviral or anticancer agent.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1,6-Dihydro-6-(hydroxymethyl)-9-(2-hydroxy-3-nonyl)purine involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxymethyl and hydroxy-nonyl groups play crucial roles in binding to these targets, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Adenine: A naturally occurring purine base found in DNA and RNA.
Guanine: Another purine base present in nucleic acids.
6-Mercaptopurine: A purine analog used in chemotherapy.
Uniqueness
1,6-Dihydro-6-(hydroxymethyl)-9-(2-hydroxy-3-nonyl)purine is unique due to its specific functional groups, which confer distinct chemical properties and biological activities. Unlike adenine and guanine, this compound has additional hydroxymethyl and hydroxy-nonyl groups, making it a valuable tool in research and potential therapeutic applications.
Properties
CAS No. |
81129-37-5 |
|---|---|
Molecular Formula |
C15H27N4O2+ |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
(2S)-1-[(6R)-9-[(2R)-hexan-2-yl]-6-(hydroxymethyl)-3,6-dihydropurin-9-ium-9-yl]propan-2-ol |
InChI |
InChI=1S/C15H27N4O2/c1-4-5-6-11(2)19(7-12(3)21)10-18-14-13(8-20)16-9-17-15(14)19/h9-13,20-21H,4-8H2,1-3H3,(H,16,17)/q+1/t11-,12+,13+,19?/m1/s1 |
InChI Key |
UTAMZZDMMJLQCH-ONFYGKLOSA-N |
SMILES |
CCCCC(C)[N+]1(C=NC2=C1NC=NC2CO)CC(C)O |
Isomeric SMILES |
CCCC[C@@H](C)[N+]1(C=NC2=C1NC=N[C@H]2CO)C[C@H](C)O |
Canonical SMILES |
CCCCC(C)[N+]1(C=NC2=C1NC=NC2CO)CC(C)O |
Synonyms |
1,6-dihydro-6-(hydroxymethyl)-9-(2-hydroxy-3-nonyl)purine DHMHNP erythro-1,6-dihydro-6-(hydroxymethyl)-9-(2-hydroxy-3-nonyl)purine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


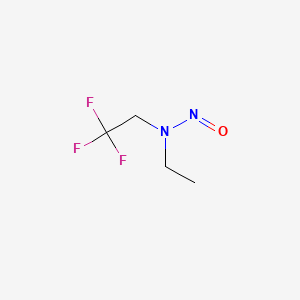

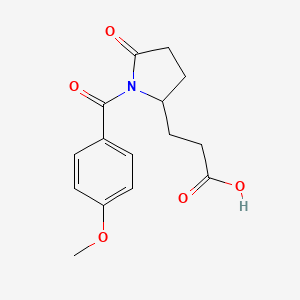
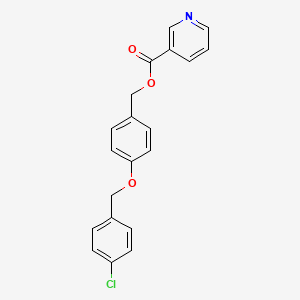
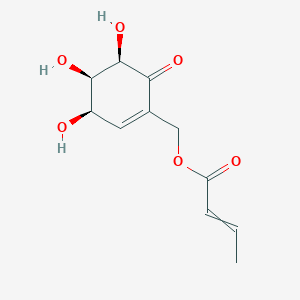


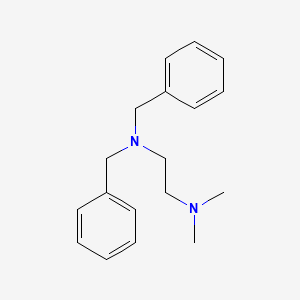
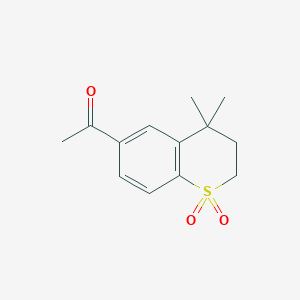
![4,5,6,7-Tetrahydroisoxazolo[3,4-c]pyridin-3-ol](/img/structure/B1197679.png)
![4-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy]aniline dihydrochlorid e](/img/structure/B1197680.png)



